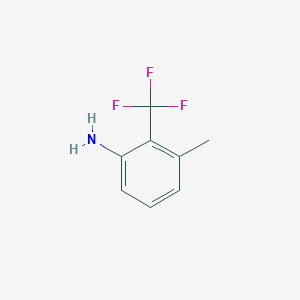

3-Methyl-2-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-3-2-4-6(12)7(5)8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTVXHHLADNUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280949 | |

| Record name | 3-Methyl-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-30-9 | |

| Record name | 3-Methyl-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of electronic and steric properties that can profoundly enhance the pharmacological profile of bioactive molecules. 3-Methyl-2-(trifluoromethyl)aniline is a key exemplar of a versatile building block that leverages these attributes. Its unique substitution pattern—an activating methyl group and a strongly electron-withdrawing trifluoromethyl group ortho to a reactive amine—presents a compelling scaffold for the synthesis of novel chemical entities.

This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed synthetic methodologies, its spectroscopic signature, and its critical role as an intermediate in pharmaceutical research and development. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this important chemical intermediate.

Physicochemical and Structural Properties

This compound, also known by its synonyms 2-Amino-6-(trifluoromethyl)toluene and 3-Amino-2-methylbenzotrifluoride, is a crystalline powder at room temperature. The presence of the trifluoromethyl group significantly influences its physical and chemical characteristics, such as its acidity, lipophilicity, and metabolic stability, making it an attractive component in drug discovery programs.

| Property | Value | Reference |

| IUPAC Name | 2-methyl-3-(trifluoromethyl)aniline | [1] |

| CAS Number | 54396-44-0 | [2] |

| Molecular Formula | C₈H₈F₃N | [2] |

| Molecular Weight | 175.15 g/mol | [2] |

| Appearance | White Crystalline Powder | [2] |

| Melting Point | 38-42 °C | [2] |

| Boiling Point | 62-64 °C at 4 mmHg | [2] |

| Flash Point | >98.9 °C (>210 °F) | [2] |

| Density | 1.237 g/cm³ (Predicted) | [2] |

| pKa | 3.23±0.10 (Predicted) | [2] |

| XlogP (Predicted) | 2.5 | [3] |

| Solubility | Soluble in Chloroform, DMSO, and Methanol (Slightly) | [2] |

Note: While predicted values for pKa and XlogP are available, experimental determination is recommended for precise applications. Quantitative solubility data in common organic solvents is not extensively published; however, its general solubility in polar organic solvents is noted.

Synthesis Methodology: A Bench-Scale Approach

The synthesis of this compound can be approached through various routes. A practical and scalable three-step synthesis starting from the readily available 3-(trifluoromethyl)aniline has been reported and is detailed below. This method relies on a protection-methylation-deprotection strategy, which offers good control over the regioselectivity of the methylation step.

Experimental Protocol

Step 1: Protection of the Amino Group

The initial step involves the protection of the amine functionality of 3-(trifluoromethyl)aniline to prevent side reactions in the subsequent methylation step. Pivaloyl chloride is an effective protecting group in this context.

-

To a solution of 3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine.

-

Cool the mixture in an ice bath and add pivaloyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pivalylamino-3-trifluoromethylbenzene.

Step 2: Directed Ortho-Methylation

The pivalylamino group directs the methylation to the ortho position. This step is a crucial transformation that establishes the desired substitution pattern.

-

Dissolve the pivalylamino-3-trifluoromethylbenzene from Step 1 in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to a low temperature (e.g., -78 °C) and add a strong base such as sec-butyllithium dropwise to deprotonate the ortho position.

-

After stirring for a specified time, add a methylating agent (e.g., methyl iodide) and allow the reaction to proceed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

-

Purify the crude product by column chromatography to obtain pivalylamino-2-methyl-3-trifluoromethylbenzene.

Step 3: Deprotection to Yield this compound

The final step involves the removal of the pivaloyl protecting group to unveil the desired aniline.

-

Reflux the pivalylamino-2-methyl-3-trifluoromethylbenzene from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a basic pH.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation or recrystallization to yield pure this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic protons will likely appear as a multiplet in the range of δ 6.5-7.5 ppm. The methyl group protons would present as a singlet around δ 2.3 ppm. The amine protons will exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will resonate in the region of δ 110-150 ppm.

-

FTIR: The infrared spectrum will be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl group will be observed around 2850-3100 cm⁻¹. Strong C-F stretching bands, characteristic of the trifluoromethyl group, are expected in the 1100-1350 cm⁻¹ region.

-

Mass Spectrometry: The electron ionization mass spectrum should show a molecular ion peak at m/z = 175. Fragmentation may involve the loss of a hydrogen atom, a methyl radical, or the trifluoromethyl group.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound as a pharmaceutical intermediate is primarily due to the advantageous properties conferred by the trifluoromethyl group. The incorporation of a -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.[4][5][6]

Case Study: Synthesis of Flunixin

A prominent application of this compound is in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[7][8] The synthesis involves the condensation of this compound with 2-chloronicotinic acid.

This reaction highlights the nucleophilic character of the aniline nitrogen, which displaces the chlorine atom on the pyridine ring. The unique electronic environment created by the ortho-methyl and meta-trifluoromethyl substituents on the aniline ring influences the reactivity and the properties of the final flunixin molecule.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood. It is irritating to the eyes, respiratory system, and skin. In case of contact, rinse the affected area thoroughly with water.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods. The strategic placement of the methyl and trifluoromethyl groups imparts desirable physicochemical properties that are highly sought after in medicinal chemistry. As the demand for more effective and metabolically robust drugs continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

- 1. CID 158625512 | C16H16F6N2 | CID 158625512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - this compound (C8H8F3N) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]

- 7. d-nb.info [d-nb.info]

- 8. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

Spectroscopic Blueprint of 3-Methyl-2-(trifluoromethyl)aniline: An In-depth Technical Guide

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust research and development. 3-Methyl-2-(trifluoromethyl)aniline (CAS 54396-44-0), a substituted aniline, serves as a critical building block in the synthesis of various target molecules. Its unique substitution pattern, featuring a methyl group and a trifluoromethyl group ortho and meta to the amine respectively, imparts specific electronic and steric properties that are crucial for its reactivity and the characteristics of its downstream products.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound. Moving beyond a simple recitation of data points, this document offers a field-proven interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the spectral features is explained, providing researchers and drug development professionals with a foundational understanding of this molecule's spectroscopic signature. This guide is structured to serve as both a reference and a practical manual for the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Implications

The structural arrangement of this compound dictates its entire spectroscopic profile. The molecule consists of a benzene ring substituted with three key functional groups: a primary amine (-NH₂), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃).

-

Amine Group (-NH₂): An activating, ortho-para directing group that donates electron density to the ring. It is a source of labile protons, visible in ¹H NMR, and exhibits characteristic N-H stretching vibrations in IR spectroscopy.

-

Methyl Group (-CH₃): A weakly activating, ortho-para directing group. It provides a distinct singlet signal in ¹H NMR and aliphatic C-H stretching and bending modes in IR.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group due to the high electronegativity of fluorine. It profoundly influences the chemical shifts of adjacent nuclei in NMR and produces exceptionally strong C-F stretching bands in IR, which are often diagnostically invaluable.

The interplay of these electronic effects—donation from -NH₂ and -CH₃ versus strong withdrawal from -CF₃—creates a unique electronic environment for each nucleus, leading to a well-resolved and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and its fragmentation pattern, offering deep insights into its structure. For this compound, Electron Ionization (EI) is a suitable method for generating a characteristic spectrum.

Interpretation of the EI Mass Spectrum: The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions that arise from predictable bond cleavages.

-

Molecular Ion (M⁺): The spectrum shows a strong molecular ion peak at m/z = 175 , which corresponds to the molecular weight of the compound (C₈H₈F₃N).[1] Its high relative abundance (100%) indicates a relatively stable molecular ion under EI conditions.

-

[M-1]⁺ Ion: A significant peak is observed at m/z = 174 , resulting from the loss of a single hydrogen atom.[1] This is a common feature in anilines.

-

Loss of Fluorine: A peak at m/z = 156 corresponds to the [M-F]⁺ ion, arising from the loss of a fluorine radical.[1] The stability of the resulting cation contributes to the observation of this fragment.

-

Loss of CF₂: The peak at m/z = 127 is attributed to the loss of a difluorocarbene (:CF₂) species from the [M-H]⁺ ion or a related pathway, a known fragmentation route for trifluoromethylated aromatics.[1]

-

Key Fragment: The base peak at m/z = 106 is highly significant and corresponds to the loss of the entire trifluoromethyl radical (•CF₃, 69 Da) from the molecular ion (175 - 69 = 106).[1] This cleavage is favorable as it removes the strongly electron-withdrawing group, leading to a stable methylaniline cation.

Caption: Proposed key fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the carbon-hydrogen framework and the fluorine environment.

While publicly available, fully assigned experimental spectra are limited, a robust and reliable prediction can be made based on fundamental principles and data from structural isomers such as N,2-dimethyl-N-(trifluoromethyl)aniline.[2]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show five distinct signals:

-

Aromatic Protons (H-4, H-5, H-6): Three signals are expected in the aromatic region (approx. δ 6.7-7.3 ppm).

-

H-5: Expected to be a triplet due to coupling with both H-4 and H-6.

-

H-4 and H-6: Expected to appear as doublets (or more complex multiplets) due to coupling with H-5. The electron-withdrawing CF₃ group will likely shift the adjacent H-6 proton further downfield compared to H-4.

-

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of δ 3.5-4.5 ppm. The chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.1-2.4 ppm. It is a singlet because there are no adjacent protons to couple with.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum should display eight signals corresponding to the eight unique carbon atoms:

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The chemical shift is typically around δ 124-128 ppm. The strong electron-withdrawing effect of the fluorine atoms significantly deshields this carbon.

-

Aromatic Carbons: Six distinct signals are expected.

-

C1 (C-NH₂): The carbon attached to the amine group will be shielded, appearing upfield around δ 145-148 ppm.

-

C2 (C-CH₃): The carbon bearing the methyl group.

-

C3 (C-CF₃): The carbon attached to the CF₃ group will be significantly influenced by its electron-withdrawing nature and will show coupling to the fluorine atoms (²J_CF).

-

C4, C5, C6: The remaining three aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

-

-

Methyl Carbon (-CH₃): A single peak in the aliphatic region, expected around δ 15-20 ppm.

¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum provides a simple yet definitive confirmation of the trifluoromethyl group.

-

A single, strong signal is expected. The three fluorine atoms are chemically equivalent and not coupled to any other nearby fluorine atoms, resulting in a singlet.

-

The chemical shift is predicted to be in the range of δ -60 to -64 ppm (relative to CFCl₃), which is a characteristic region for trifluoromethyl groups attached to an aromatic ring.[2]

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

-

N-H Stretching: As a primary amine, two distinct, medium-intensity bands are expected in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching:

-

Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹ .

-

Aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹ .

-

-

C=C Aromatic Ring Stretching: Several bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, characteristic of the benzene ring.

-

C-F Stretching: The most prominent feature of the spectrum will be very strong, intense absorption bands in the 1100-1350 cm⁻¹ region. These bands are characteristic of the C-F stretching vibrations of the CF₃ group and are often diagnostic for the presence of this moiety.

-

N-H Bending: A medium to strong band is expected around 1590-1650 cm⁻¹ .

Summary of Spectroscopic Data

| Technique | Feature | Observed / Predicted Value | Interpretation |

| MS (EI) | Molecular Ion (M⁺) | m/z 175[1] | Corresponds to C₈H₈F₃N |

| Key Fragments | m/z 174, 156, 127, 106[1] | Loss of H, F, CF₂, and CF₃ respectively | |

| ¹H NMR | Aromatic Protons | δ ~6.7-7.3 ppm (m) | 3 protons on the benzene ring |

| Amine Protons | δ ~3.5-4.5 ppm (br s) | -NH₂ group | |

| Methyl Protons | δ ~2.1-2.4 ppm (s) | -CH₃ group | |

| ¹³C NMR | -CF₃ Carbon | δ ~124-128 ppm (q) | Quartet due to ¹J_CF coupling |

| Aromatic Carbons | δ ~115-150 ppm | 6 distinct aromatic carbons | |

| Methyl Carbon | δ ~15-20 ppm | -CH₃ group | |

| ¹⁹F NMR | -CF₃ Fluorines | δ ~ -60 to -64 ppm (s) | 3 equivalent fluorine atoms |

| IR | N-H Stretch | ~3350-3500 cm⁻¹ (2 bands) | Primary amine |

| C-H Stretch | ~2850-3100 cm⁻¹ | Aliphatic and aromatic C-H | |

| C-F Stretch | ~1100-1350 cm⁻¹ (strong) | Trifluoromethyl group |

Standard Experimental Protocols

To ensure data reproducibility and integrity, standardized acquisition protocols are essential. The following provides a self-validating framework for the analysis of this compound.

General Workflow

Caption: General workflow for spectroscopic sample analysis.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune the ¹H, ¹³C, and ¹⁹F probes.

-

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum. This is a high-sensitivity nucleus, so acquisition is typically rapid.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra (¹H and ¹³C to residual solvent signal or TMS; ¹⁹F to an external standard like CFCl₃).

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation (Solid):

-

Prepare a KBr pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the sample in the IR beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Processing: The spectrum is automatically ratioed against the background by the instrument software, yielding the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

-

Instrument Setup:

-

Use a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) interfaced with a mass spectrometer.

-

Set the GC oven temperature program to ensure separation from any impurities and the solvent.

-

Set the EI source to the standard 70 eV.

-

-

Injection: Inject 1 µL of the prepared solution into the GC inlet.

-

Data Acquisition: The MS will scan a predefined mass range (e.g., m/z 40-400) as the compound elutes from the GC column.

-

Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the target compound. Identify the molecular ion and analyze the fragmentation pattern.

Conclusion

The spectroscopic profile of this compound is distinct and readily interpretable. Mass spectrometry confirms the molecular weight of 175 amu and reveals a characteristic fragmentation pattern dominated by the loss of the trifluoromethyl radical. NMR spectroscopy provides a detailed map of the proton and carbon environments, with predictable chemical shifts and coupling patterns. Finally, IR spectroscopy confirms the presence of the key amine, methyl, and trifluoromethyl functional groups, with the C-F stretches providing a particularly strong and unambiguous signature. Together, these techniques provide a powerful, synergistic toolkit for the unequivocal identification and quality assessment of this important chemical intermediate.

References

Solubility of 3-Methyl-2-(trifluoromethyl)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methyl-2-(trifluoromethyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS 54396-44-6), a key intermediate in the pharmaceutical and agrochemical industries. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document serves as a foundational resource for researchers and drug development professionals. It furnishes a robust theoretical framework for understanding the solubility of this compound based on its physicochemical properties and outlines a detailed, field-proven experimental protocol for its precise determination using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Adherence to the methodologies presented herein will empower scientists to generate reliable and reproducible solubility data, which is critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Imperative for Solubility Data

This compound is a substituted aniline that serves as a vital structural motif in the synthesis of a range of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of the final molecule. Consequently, understanding and quantifying the solubility of this intermediate in various organic solvents is not merely an academic exercise; it is a critical prerequisite for efficient process development, scale-up, and formulation.

Accurate solubility data governs crucial operational parameters, including:

-

Reaction Kinetics and Yield: Ensuring the substrate is fully dissolved in the reaction solvent is fundamental to achieving optimal reaction rates and yields.

-

Purification and Crystallization: The selection of an appropriate solvent system for crystallization, a common purification technique, is entirely dependent on the differential solubility of the target compound and its impurities at varying temperatures.

-

Formulation: For API development, solubility in various excipients and solvent systems is a key determinant of bioavailability and the feasibility of different dosage forms.

This guide addresses the current information gap by providing a thorough analysis of the factors expected to influence the solubility of this compound and a validated, step-by-step methodology for its empirical determination.

Physicochemical Profile and Theoretical Solubility Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides clear indicators of its expected solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54396-44-0 | [1][2] |

| Molecular Formula | C₈H₈F₃N | [1][2] |

| Molecular Weight | 175.15 g/mol | [3] |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 38-42 °C | [1][2] |

| Boiling Point | 197-201 °C | [1][3] |

| Density | ~1.24 g/cm³ | [1] |

| Flash Point | 96.1 °C (closed cup) | [2] |

Note on Melting Point: While some commercial sources list a melting point of -25°C[3], multiple suppliers of analytical-grade material cite a melting range of 38-42°C[1][2]. This discrepancy may arise from different isomeric purities or physical forms. For the purposes of this guide and for experiments involving the solid form, the 38-42°C range is considered more representative for the pure, solid compound.

Molecular Structure and Intermolecular Interactions

-

Aromatic Ring: The benzene ring is nonpolar and will readily interact with other aromatic or nonpolar solvents through van der Waals forces and π-π stacking.

-

Amino (-NH₂) Group: This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, THF).

-

Trifluoromethyl (-CF₃) Group: This is a highly electronegative, lipophilic, and polar group. While it increases the overall polarity of the molecule, its primary effect on solubility is through strong dipole-dipole interactions rather than hydrogen bonding. The C-F bonds are not significant hydrogen bond acceptors.

-

Methyl (-CH₃) Group: This is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule.

Predicted Solubility Behavior

Based on the structural analysis, a qualitative prediction of solubility in common organic solvents can be made:

-

High Solubility: Expected in moderately polar aprotic solvents where dipole-dipole interactions and hydrogen bonding with the amino group can be maximized. Examples include Tetrahydrofuran (THF) , Dichloromethane (DCM) , Acetone , and Ethyl Acetate . Solubility is also expected to be high in aromatic solvents like Toluene due to the compatible aromatic core.

-

Moderate Solubility: Expected in polar protic solvents like Methanol and Ethanol . While the amino group can hydrogen bond with the solvent, the overall nonpolar character of the substituted benzene ring may limit miscibility compared to smaller, more polar solutes.

-

Low Solubility: Expected in nonpolar aliphatic solvents like Hexane and Heptane . The polar amino and trifluoromethyl groups will be poorly solvated by these nonpolar solvents.

-

Insoluble/Slightly Soluble in Water: The molecule's significant nonpolar surface area from the aromatic ring and methyl group, combined with the lipophilic trifluoromethyl group, will outweigh the hydrogen bonding potential of the single amino group, leading to poor aqueous solubility.[1][3]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a crystalline solid is the shake-flask method .[4][5] This method ensures that the solvent is fully saturated with the solute and that a true thermodynamic equilibrium is reached.

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of this protocol lies in its design: by ensuring an excess of the solid phase remains in equilibrium with the liquid phase, the resulting concentration measurement of the supernatant represents the true saturation solubility at that temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic orbital shaker or shaking incubator

-

Centrifuge with appropriate vial holders

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions: a. For each solvent to be tested, add an excess amount of solid this compound to a pre-weighed vial. An excess is critical; a good starting point is ~50-100 mg of solute to 2 mL of solvent. The presence of undissolved solid at the end of the experiment is the primary validation of saturation. b. Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial. c. Tightly seal the vial with a PTFE-lined cap to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent.

-

Equilibration: a. Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined time to reach equilibrium. A period of 24 to 48 hours is typically sufficient.[6] A preliminary time-to-equilibrium study can be conducted by taking measurements at 12, 24, 48, and 72 hours to confirm that the solubility has plateaued.

-

Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period (e.g., 30 minutes) to allow the bulk of the solid to settle. b. To remove all suspended particles, withdraw a portion of the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. Causality Note: This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration. Centrifugation is an alternative to filtration.

-

Sample Preparation for Analysis: a. Accurately perform a serial dilution of the clear, saturated filtrate with the same solvent to bring the concentration into the linear range of the analytical method. For example, a 1:100 or 1:1000 dilution may be necessary depending on the solubility.

Analytical Quantification by Reverse-Phase HPLC

HPLC with UV detection is a robust and widely used technique for quantifying aniline derivatives.[7][8]

Suggested HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of ~5-7 minutes.[8]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C[8]

-

UV Detection Wavelength: ~190-210 nm (for maximum sensitivity) or a higher wavelength like 254 nm if matrix interference is an issue. A UV scan of a standard solution should be performed to determine the λmax.

Quantification Protocol:

-

Prepare a Stock Standard: Accurately weigh ~20 mg of this compound and dissolve it in a 20 mL volumetric flask with the mobile phase solvent (e.g., Acetonitrile) to create a 1 mg/mL stock solution.

-

Create Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of at least five calibration standards that bracket the expected concentration of the diluted samples.

-

Construct Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999 for accuracy.

-

Analyze Samples: Inject the diluted, filtered samples (from step 4 of the solubility procedure) into the HPLC system.

-

Calculate Solubility: Use the peak area of the sample and the equation of the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the concentration of the saturated solution, which is the solubility.

Data Presentation

Quantitative solubility data should be recorded in a structured format for easy comparison and use.

Table 2: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) |

| Toluene | Aromatic | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Halogenated | [Experimental Value] | [Calculated Value] |

| Acetone | Ketone | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Ester | [Experimental Value] | [Calculated Value] |

| Methanol | Alcohol (Protic) | [Experimental Value] | [Calculated Value] |

| Hexane | Aliphatic | [Experimental Value] | [Calculated Value] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: Irritating to eyes, respiratory system, and skin.[1] Harmful if swallowed or in contact with skin.[9]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile). All weighing and handling of the solid should be performed in a chemical fume hood to avoid inhalation of dust.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, validated protocols for its determination. By understanding the interplay of its structural features with different solvent classes and by meticulously applying the shake-flask method coupled with HPLC analysis, researchers can generate the high-quality, reliable data essential for advancing pharmaceutical and chemical process development.

References

- 1. chembk.com [chembk.com]

- 2. 2-Methyl-3-(trifluoromethyl)aniline 95 54396-44-0 [sigmaaldrich.com]

- 3. tuodaindus.com [tuodaindus.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. who.int [who.int]

- 6. enamine.net [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

3-Methyl-2-(trifluoromethyl)aniline molecular weight and formula

An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

A Note on Nomenclature: This guide focuses on the chemical compound identified by CAS Number 54396-44-0. While the topic requested was "3-Methyl-2-(trifluoromethyl)aniline," comprehensive database searches indicate that the widely synthesized, commercially available, and researched isomer is 2-Methyl-3-(trifluoromethyl)aniline . This document will proceed with an in-depth analysis of this latter compound, which possesses the molecular formula and weight relevant to the topic.

Introduction

2-Methyl-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine that has emerged as a critical building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a sterically influencing methyl group positioned ortho to the amine and a powerfully electron-withdrawing trifluoromethyl (CF₃) group at the meta position, imparts a distinct combination of reactivity, lipophilicity, and metabolic stability to derivative molecules.

The trifluoromethyl group is a cornerstone of modern drug design, often employed as a bioisostere for groups like methyl or chlorine.[1] Its presence can significantly enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.[1][2] This guide provides a comprehensive technical overview of 2-Methyl-3-(trifluoromethyl)aniline for researchers, scientists, and drug development professionals, detailing its core properties, synthesis, and key applications.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.

Core Identification Data

The fundamental identifiers for 2-Methyl-3-(trifluoromethyl)aniline are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-methyl-3-(trifluoromethyl)aniline | [3] |

| Synonym(s) | 3-Trifluoromethyl-2-methylaniline, 2-Amino-6-(trifluoromethyl)toluene | [4][5] |

| CAS Number | 54396-44-0 | [3][4][5][6] |

| Molecular Formula | C₈H₈F₃N | [3][4][6][7] |

| Linear Formula | CH₃C₆H₃(CF₃)NH₂ | [5][8] |

| Molecular Weight | 175.15 g/mol | [3][4][6][7][9] |

| EC Number | 259-145-5 | [5][10] |

| InChI Key | TWLDBACVSHADLI-UHFFFAOYSA-N | [3][5][10] |

Physicochemical Data

The compound's physical characteristics are crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [6] |

| Purity | ≥95-99% (GC) | [5][6] |

| Melting Point | 38-42 °C | [5][10] |

| Boiling Point | 198–201 °C | [6] |

| Density | 1.205 g/cm³ @ 25°C | [6] |

| Flash Point | 82°C (closed cup) | [6] |

| Solubility | Soluble in organic solvents (e.g., THF, DCM, ether); insoluble in water. | [6] |

Molecular Structure and Mechanistic Insights

The specific arrangement of substituents on the aniline ring is the primary determinant of the molecule's utility in synthesis.

Caption: 2D Structure of 2-Methyl-3-(trifluoromethyl)aniline.

The structure's key features include:

-

Aniline Core: The primary amine (-NH₂) group is a versatile nucleophile and a directing group in electrophilic aromatic substitution. It is the key site for reactions like Buchwald-Hartwig amination.[3]

-

Ortho-Methyl Group: This group provides steric bulk adjacent to the amine, which can influence the regioselectivity of reactions and modulate the conformation of downstream products.

-

Meta-Trifluoromethyl Group: As a potent electron-withdrawing group, the CF₃ moiety deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H protons. This electronic effect is critical for its role in creating stable, effective pharmaceutical ingredients.[6]

Synthesis Pathway and Experimental Protocol

The synthesis of 2-Methyl-3-(trifluoromethyl)aniline is non-trivial due to the specific orientation of the three substituents. A common laboratory and bench-scale approach involves a multi-step process starting from a more readily available precursor.[11]

Caption: Synthetic workflow for 2-Methyl-3-(trifluoromethyl)aniline.

Step-by-Step Synthesis Protocol

The following protocol is a representative synthesis adapted from established chemical principles for directed ortho-metalation.[11]

Step 1: Protection of the Amine Group

-

Rationale: The acidic N-H protons of the aniline would interfere with the strong base used in the subsequent lithiation step. The pivaloyl group is an effective protecting group that is sterically bulky and also serves as a potent directed metalation group.

-

Procedure:

-

Dissolve 3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., Dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

-

Slowly add pivaloyl chloride dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove salts and purify the resulting amide, pivalylamino-3-trifluoromethylbenzene, typically by recrystallization or chromatography.

-

Step 2: Directed Ortho-Methylation

-

Rationale: The pivaloyl group directs the deprotonation (lithiation) to the ortho position. The use of a strong, hindered base like sec-butyllithium (s-BuLi) in the presence of a ligand like TMEDA (tetramethylethylenediamine) is highly effective for this transformation.

-

Procedure:

-

Dissolve the protected aniline from Step 1 in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add s-BuLi dropwise. A color change typically indicates the formation of the lithiated species.

-

Stir the mixture at -78°C for 1-2 hours.

-

Add methyl iodide (an electrophile) and continue stirring, allowing the reaction to slowly warm to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify to isolate pivalylamino-2-methyl-3-trifluoromethylbenzene.

-

Step 3: Deprotection of the Amine

-

Rationale: The final step is the removal of the pivaloyl protecting group to reveal the desired primary amine. This is typically achieved through hydrolysis under harsh acidic or basic conditions.

-

Procedure:

-

Reflux the methylated amide from Step 2 in a solution of concentrated hydrochloric acid or a strong base like sodium hydroxide in aqueous ethanol.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and neutralize it to the appropriate pH to ensure the product is in its free amine form.

-

Extract the final product, 2-Methyl-3-(trifluoromethyl)aniline, with an organic solvent.

-

Purify the product via distillation under reduced pressure or column chromatography to achieve high purity.[6]

-

Applications in Drug Development and Chemical Synthesis

2-Methyl-3-(trifluoromethyl)aniline is not an active pharmaceutical ingredient (API) itself but is a crucial intermediate for their synthesis.[12]

Pharmaceutical and Agrochemical Intermediate

The compound is a key precursor for a range of high-value molecules:

-

Kinase Inhibitors: The unique substitution pattern is ideal for creating targeted therapeutics that require precise steric and electronic properties for high binding affinity and selectivity.[6]

-

CNS-Active Compounds: The trifluoromethyl group enhances blood-brain barrier permeability, making this intermediate valuable for synthesizing drugs targeting the central nervous system.[6]

-

Veterinary Analgesics: It is a documented intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[12][13]

-

Next-Generation Pesticides: In crop protection, it is used to develop fungicides and insecticides with improved target specificity and controlled environmental persistence.[6]

Versatility in Core Chemical Reactions

The reactive amine group makes this molecule a versatile partner in several cornerstone C-N and C-C bond-forming reactions.

Caption: Role in Buchwald-Hartwig Amination.

-

Buchwald-Hartwig Amination: This palladium- or nickel-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between the aniline and an aryl or vinyl halide. It is a powerful method for synthesizing complex N-aryl amines.[3]

-

Suzuki-Miyaura Coupling: While the amine itself doesn't directly participate, it can be transformed (e.g., into a diazonium salt and then a halide) to enable this palladium-catalyzed cross-coupling reaction for C-C bond formation.[3]

Conclusion

2-Methyl-3-(trifluoromethyl)aniline is a quintessential example of a modern synthetic building block, where strategic placement of functional groups provides immense value to the pharmaceutical and chemical industries. Its molecular weight of 175.15 g/mol and formula of C₈H₈F₃N belie the chemical complexity and synthetic utility embedded within its structure.[6][7] A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for scientists and researchers aiming to leverage its unique characteristics for the design and development of next-generation chemical entities.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. Buy 2-Methyl-3-(trifluoromethyl)aniline | 54396-44-0 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-甲基-3-(三氟甲基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. tuodaindus.com [tuodaindus.com]

- 7. appretech.com [appretech.com]

- 8. 2-Methyl-3-(trifluoromethyl)aniline 95 54396-44-0 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-甲基-3-(三氟甲基)苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]

- 12. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 13. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

Synonyms for 3-Methyl-2-(trifluoromethyl)aniline such as 3-amino-2-methylbenzotrifluoride

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorinated Intermediate

3-Methyl-2-(trifluoromethyl)aniline, a substituted aniline carrying both a methyl and a trifluoromethyl group, is a critical intermediate in the synthesis of a range of valuable compounds, most notably in the pharmaceutical and agrochemical industries. Its strategic substitution pattern imparts unique electronic and steric properties, making it a sought-after building block for creating complex molecules with desired biological activities. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling.

While commonly known as this compound, this compound is also recognized by several synonyms, ensuring clarity and accurate identification in research and commerce.

Nomenclature and Identification

To facilitate unambiguous identification, a compilation of common synonyms and key registry numbers for this compound is provided below.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 54396-44-0[1][2][3] |

| Synonyms | 3-amino-2-methylbenzotrifluoride[2][4][5][6], 2-Methyl-3-(trifluoromethyl)aniline[1][2], 2-Methyl-3-trifluoromethylaniline[1][7], 3-(Trifluoromethyl)-o-toluidine[1], 2-Amino-6-(trifluoromethyl)toluene[1] |

Physicochemical Properties: A Data-Driven Overview

The physical and chemical characteristics of this compound are fundamental to its application in synthesis. The trifluoromethyl group significantly influences its electronic properties and lipophilicity.[8]

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃N | [9][10] |

| Molecular Weight | 175.15 g/mol | [9][10] |

| Appearance | Colorless to pale yellow liquid or light beige fused solid | [9][10] |

| Boiling Point | 198–201°C | [10] |

| Density | 1.205 g/cm³ @ 25°C | [10] |

| Solubility | Soluble in organic solvents (e.g., THF, DCM, ether); insoluble in water | [10] |

| Purity | Typically ≥99.0% (GC) | [10] |

Synthesis and Reaction Pathways

The primary route for the synthesis of this compound involves the reduction of a nitro-substituted precursor. Understanding the nuances of this transformation is key to achieving high yields and purity.

Core Synthesis Workflow

A common and effective method for preparing 3-amino-2-methylbenzotrifluoride starts from benzotrifluoride. The process involves three main steps: nitration, methylation, and reduction.[4]

References

- 1. 3-Amino-2-methylbenzotrifluoride - CAS:54396-44-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. US4831193A - Synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 5. US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Amino-2-methylbenzotrifluoride | CymitQuimica [cymitquimica.com]

- 10. tuodaindus.com [tuodaindus.com]

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety Modulating the Chemical Landscape of Anilines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into the aniline scaffold represents a cornerstone of modern medicinal chemistry and materials science.[1] Its profound electron-withdrawing nature drastically alters the physicochemical properties and reactivity of the parent aniline molecule, offering a powerful tool for fine-tuning molecular characteristics.[2] This guide provides a comprehensive technical exploration of the electron-withdrawing effects of the trifluoromethyl group in anilines, delving into its influence on basicity, nucleophilicity, and spectroscopic signatures. Through a blend of theoretical principles and practical experimental protocols, this document serves as a detailed resource for scientists leveraging trifluoromethyl-substituted anilines in their research and development endeavors.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a unique substituent in organic chemistry, characterized by its strong electron-withdrawing inductive effect (-I) and minimal steric hindrance.[2] Comprising a carbon atom bonded to three highly electronegative fluorine atoms, the CF₃ group exerts a powerful pull on electron density from adjacent atoms and molecular frameworks.[1] When appended to an aniline ring, this potent electron-withdrawing capacity fundamentally reshapes the electronic distribution within the molecule, with significant consequences for its chemical behavior.

In the realm of drug discovery, the incorporation of a trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate the pKa of bioactive molecules, thereby improving their pharmacokinetic and pharmacodynamic profiles.[3][4] For instance, the CF₃ group's resistance to metabolic breakdown can lead to a longer half-life for drug candidates.[3] In materials science, trifluoromethylated anilines serve as versatile building blocks for high-performance polymers and functional materials, owing to their unique electronic and thermal properties.

This guide will systematically dissect the multifaceted electron-withdrawing effects of the trifluoromethyl group on the aniline core, providing both the foundational knowledge and the practical methodologies required to understand, predict, and harness these effects.

The Impact on Basicity: A Quantitative Analysis

The most direct and quantifiable consequence of the trifluoromethyl group's electron-withdrawing nature is the significant reduction in the basicity of the aniline nitrogen atom. This effect can be rationalized by the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, a phenomenon that is intensified by the presence of a strong electron-withdrawing substituent.

The Role of pKa

The basicity of an aniline is expressed by the pKa of its conjugate acid, the anilinium ion. A lower pKa value indicates a weaker base. The presence of a trifluoromethyl group on the aniline ring leads to a marked decrease in the pKa value compared to unsubstituted aniline (pKa ≈ 4.6).[5] This is because the electron-withdrawing CF₃ group destabilizes the positively charged anilinium ion by inductively pulling electron density away from the ring and, consequently, from the nitrogen atom. This makes the lone pair on the nitrogen less available for protonation.

| Compound | Substituent Position | pKa of Conjugate Acid |

| Aniline | - | 4.58[5] |

| 3-(Trifluoromethyl)aniline | meta | 3.5 (approx.) |

| 4-(Trifluoromethyl)aniline | para | 2.45[6] |

Table 1: Comparison of pKa values for unsubstituted and trifluoromethyl-substituted anilinium ions.

Hammett Analysis: A Linear Free-Energy Relationship

The Hammett equation provides a powerful framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[7] The equation, log(k/k₀) = σρ, relates the rate constant (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted compound (k₀ or K₀) through the substituent constant (σ) and the reaction constant (ρ).[7][8]

The trifluoromethyl group possesses a large positive Hammett substituent constant (σ), indicative of its strong electron-withdrawing character. For instance, the σₚ value for the CF₃ group is +0.54, while the σₘ value is +0.43. These values can be used to predict the pKa of trifluoromethyl-substituted anilines and to understand their reactivity in various chemical transformations.

A Hammett plot for the ionization of substituted anilinium ions demonstrates a linear relationship between the pKa and the Hammett substituent constant (σ). The positive slope (ρ) of this plot indicates that electron-withdrawing groups decrease the basicity of the aniline.

Caption: Illustrative Hammett plot showing the linear relationship between pKa and the substituent constant (σ).

Spectroscopic Characterization: Unveiling the Electronic Effects

Spectroscopic techniques provide invaluable insights into the electronic structure of trifluoromethyl-substituted anilines, offering direct evidence of the CF₃ group's electron-withdrawing influence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the aromatic ring of trifluoromethyl-substituted anilines experience a downfield shift (higher ppm) compared to those in unsubstituted aniline. This is a direct consequence of the deshielding effect caused by the electron-withdrawing CF₃ group, which reduces the electron density around the aromatic protons. The chemical shift of the amine (-NH₂) protons can also be affected, often appearing as a broad singlet.[9]

-

¹³C NMR: The carbon atoms of the aromatic ring, particularly the one directly attached to the CF₃ group (ipso-carbon) and the ortho and para carbons, exhibit characteristic chemical shifts. The ipso-carbon signal is often split into a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing trifluoromethyl-substituted compounds.[10][11] The trifluoromethyl group typically gives rise to a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to the electronic environment of the molecule.[10] This technique is highly valuable for confirming the presence and purity of trifluoromethylated anilines.[10]

| Nucleus | Unsubstituted Aniline (approx. δ, ppm) | 4-(Trifluoromethyl)aniline (approx. δ, ppm) |

| ¹H (aromatic) | 6.6 - 7.2 | 6.65 (d), 7.45 (d)[9] |

| ¹H (-NH₂) | ~3.5 | ~3.80 (br s)[9] |

| ¹⁹F (-CF₃) | - | ~ -63 |

Table 2: Representative ¹H and ¹⁹F NMR chemical shifts for aniline and 4-(trifluoromethyl)aniline.

Infrared (IR) Spectroscopy

The infrared spectrum of a trifluoromethyl-substituted aniline displays characteristic absorption bands that reflect the presence of the CF₃ and amino groups. The strong C-F stretching vibrations typically appear in the region of 1100-1350 cm⁻¹. The N-H stretching vibrations of the primary amine group are observed as two bands in the 3300-3500 cm⁻¹ region. The position of these N-H stretching bands can be influenced by the electron-withdrawing effect of the CF₃ group, often shifting to higher wavenumbers compared to aniline due to a decrease in the N-H bond polarity.

Reactivity and Synthetic Applications

The electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the aniline ring, particularly in electrophilic aromatic substitution reactions.

Deactivation of the Aromatic Ring

The CF₃ group is a strong deactivating group for electrophilic aromatic substitution. By withdrawing electron density from the aromatic ring, it makes the ring less susceptible to attack by electrophiles. Furthermore, the trifluoromethyl group is a meta-director. This is because the meta position is the least deactivated position for electrophilic attack, as the positive charge in the arenium ion intermediate is not placed on the carbon atom bearing the electron-withdrawing CF₃ group.

Caption: Simplified workflow of electrophilic aromatic substitution on a trifluoromethyl-substituted aniline.

Synthesis of Trifluoromethyl-Substituted Anilines

Several synthetic strategies are employed to introduce the trifluoromethyl group onto the aniline ring. One common approach involves the trifluoromethylation of anilines or their precursors using electrophilic trifluoromethylating reagents.[12][13] Alternatively, the amino group can be introduced onto a pre-existing trifluoromethylated aromatic ring.[14]

Experimental Protocols

Protocol for pKa Determination of a Trifluoromethyl-Substituted Aniline

Objective: To determine the pKa of a trifluoromethyl-substituted aniline using potentiometric titration.

Materials:

-

Trifluoromethyl-substituted aniline

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Accurately weigh a known amount of the trifluoromethyl-substituted aniline and dissolve it in a known volume of deionized water to prepare a solution of known concentration.

-

Add a stoichiometric excess of the standardized HCl solution to the aniline solution to fully protonate the amine.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the anilinium hydrochloride solution and begin stirring.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the volume of NaOH required to reach the half-equivalence point. The pH at the half-equivalence point is equal to the pKa of the anilinium ion.

Protocol for Acquiring a ¹⁹F NMR Spectrum

Objective: To obtain a ¹⁹F NMR spectrum of a trifluoromethyl-substituted aniline.

Materials:

-

Trifluoromethyl-substituted aniline

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Dissolve a small amount of the trifluoromethyl-substituted aniline (typically 5-10 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer for the ¹⁹F nucleus.

-

Acquire the ¹⁹F NMR spectrum using standard acquisition parameters. A simple one-pulse experiment is usually sufficient.

-

Process the data by applying a Fourier transform and phasing the spectrum.

-

Reference the spectrum using an internal or external standard (e.g., trifluorotoluene).

Conclusion

The trifluoromethyl group exerts a powerful and predictable electron-withdrawing effect on the aniline ring, fundamentally altering its basicity, reactivity, and spectroscopic properties. A thorough understanding of these effects is paramount for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed technical overview, from the theoretical underpinnings of pKa modulation and Hammett analysis to practical experimental protocols for characterization. By harnessing the unique properties imparted by the trifluoromethyl group, researchers can continue to push the boundaries of chemical innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. journaleras.com [journaleras.com]

- 6. chembk.com [chembk.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Role of 3-Methyl-2-(trifluoromethyl)aniline in Bench-Scale Pharmaceutical Synthesis

Abstract

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-Methyl-2-(trifluoromethyl)aniline as a pivotal intermediate in pharmaceutical synthesis. This document provides an in-depth analysis of the compound's reactivity, detailed bench-scale protocols for key transformations, and the rationale behind experimental choices. By focusing on practical applications, such as the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and precursors for anti-cancer agents, this guide aims to bridge the gap between theoretical chemistry and applied pharmaceutical development. We emphasize safety, procedural validation, and characterization to ensure reproducible and reliable outcomes in a research setting.

Introduction: A Keystone Building Block in Medicinal Chemistry

This compound (CAS: 54396-44-0) is a highly functionalized aromatic amine that has emerged as a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Its unique structure, featuring a trifluoromethyl group ortho to the amine and a methyl group in the meta position, imparts specific and desirable properties to target molecules.

-

The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly enhances the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. Its lipophilicity can also improve membrane permeability and binding affinity to target proteins.

-

The Methyl Group (-CH₃): The steric bulk of the methyl group can influence the conformation of the final compound, locking it into a biologically active orientation and enhancing selectivity for its target receptor.

-

The Amine Group (-NH₂): As a versatile functional handle, the amine group serves as the primary reaction site for a wide range of transformations, including acylation, alkylation, and transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3]

This guide will explore the practical synthesis of key pharmaceutical precursors from this compound, with a focus on the Ullmann condensation for the synthesis of a Flunixin precursor. We will also discuss related transformations, such as acylation, which are fundamental to the synthesis of other important drug classes like non-steroidal antiandrogens.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and hazards is the foundation of any successful and safe laboratory synthesis.

Compound Properties

| Property | Value | Source |

| CAS Number | 54396-44-0 | [2] |

| Molecular Formula | C₈H₈F₃N | [4] |

| Molecular Weight | 175.15 g/mol | |

| Appearance | Solid | |

| Melting Point | 38-42 °C | |

| Boiling Point | 198-201 °C | [1] |

| Solubility | Soluble in organic solvents (THF, DCM, ether); insoluble in water. | [1] |

Safety & Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[5][6]

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][7]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Impervious gloves (e.g., nitrile) must be worn. Always inspect gloves before use.[6][8]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

-

Skin and Body Protection: A lab coat is required. For larger quantities, a chemical-resistant apron or suit is recommended.[6]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6][7]

-

Skin Contact: Immediately wash off with soap and plenty of water.[6][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]

-

-

Storage: Store in a cool, dry, well-ventilated place. Keep containers tightly closed and store under an inert atmosphere as the compound can be air-sensitive.[5][8]

Core Synthetic Application: Synthesis of a Flunixin Precursor

One of the primary applications of this compound is in the synthesis of the potent NSAID, Flunixin. The key step is an Ullmann condensation reaction with a 2-chloronicotinic acid derivative.[2][9] This reaction forms the critical C-N bond that defines the core structure of the final drug.

Mechanistic Rationale

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The mechanism, while complex and not fully elucidated for all substrates, generally involves:

-

Oxidative Addition: The copper(I) catalyst reacts with the aryl halide (2-chloronicotinic acid derivative).

-

Ligand Exchange: The aniline derivative coordinates to the copper center, displacing another ligand.

-

Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the copper(I) catalyst.

The choice of a copper catalyst is crucial as uncatalyzed nucleophilic aromatic substitution on an electron-rich ring like a pyridine would be extremely slow. The base (e.g., potassium carbonate) is required to deprotonate the aniline, increasing its nucleophilicity.

Experimental Workflow Diagram

Caption: General workflow for Ullmann condensation.

Detailed Bench-Scale Protocols

Protocol 1: Synthesis of Methyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate

This protocol describes the copper-catalyzed N-arylation of methyl 2-chloronicotinate.

Materials & Equipment:

-

This compound (1.0 eq)

-

Methyl 2-chloronicotinate (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen/argon inlet

-

Heating mantle with temperature controller

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

-

Charging Reagents: To the flask, add this compound (e.g., 5.0 g, 28.5 mmol), anhydrous potassium carbonate (7.9 g, 57.1 mmol), and copper(I) iodide (0.54 g, 2.85 mmol).

-

Solvent and Substrate Addition: Add anhydrous DMF (50 mL) to the flask. Stir the suspension for 10 minutes, then add methyl 2-chloronicotinate (5.4 g, 31.4 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 130 °C and maintain at this temperature for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing water (200 mL) and stir for 30 minutes.

-

Extract the aqueous suspension with ethyl acetate (3 x 100 mL).[10]

-

Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine solution (1 x 100 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield the pure product.[11]

-

-

Characterization: The identity and purity of the final product, Methyl 2-((2-methyl-3-(trifluoromethyl)phenyl)amino)nicotinate, should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: General Procedure for N-Acylation (Flutamide Synthesis Analogue)

While Flutamide itself is synthesized from 4-nitro-3-(trifluoromethyl)aniline, the N-acylation reaction is a fundamental transformation for this class of compounds.[12][13][14] This protocol provides a general method adaptable for this compound.

Caption: N-Acylation of an aniline derivative.

Procedure:

-